2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide
Description
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide (CAS: 156867-62-8) is a hydrazide derivative of (4-chloro-3,5-dimethylphenoxy)acetic acid. Its molecular formula is C₁₀H₁₃ClN₂O₂, with a molecular weight of 228.68 g/mol . The compound features a phenoxy ring substituted with a chlorine atom at the 4-position and methyl groups at the 3- and 5-positions, linked to an acetohydrazide moiety. It is stored under cool (2–8°C), dry conditions to maintain stability .
The parent acid, (4-chloro-3,5-dimethylphenoxy)acetic acid, is a chlorinated phenoxyacetic acid used in organic synthesis and biochemical research . The hydrazide derivative is notable for its role as a precursor in synthesizing bioactive compounds, particularly in antitrypanosomal and antimicrobial applications .
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-3-8(4-7(2)10(6)11)15-5-9(14)13-12/h3-4H,5,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESQBZMQMDXTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351139 | |
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156867-62-8 | |
| Record name | 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via Ester Intermediate
The most widely documented method involves the synthesis of an ethyl ester intermediate, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-(4-Chloro-3,5-dimethylphenoxy)acetate
4-Chloro-3,5-dimethylphenol (0.05 mol) is reacted with ethyl chloroacetate (0.05 mol) in absolute ethanol using potassium hydroxide (0.05 mol) as the base. The mixture is refluxed for 6 hours under anhydrous conditions, with reaction progress monitored by thin-layer chromatography (TLC). Post-reaction processing involves:
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Cooling to room temperature
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Liquid-liquid extraction with chloroform (3 × 30 mL)
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Solvent evaporation under reduced pressure
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Yield | 82–86% |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6 hours |
Step 2: Hydrazide Formation
The ester intermediate (0.045 mol) is treated with 80% hydrazine hydrate (0.045 mol) in ethanol and refluxed for 4 hours. The product precipitates upon cooling and is isolated via:
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Volume reduction to 5 mL by distillation
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Addition of ice-cold water (30 mL)
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Filtration and washing with cold ethanol
Optimized Conditions
| Parameter | Value |
|---|---|
| Yield | 78–80% |
| Purity | >95% (HPLC) |
| Crystallization Solvent | Ethanol/Water (1:3) |
Alternative Single-Step Synthesis
Direct Acid-Hydrazine Coupling
A modified approach bypasses the ester intermediate by reacting 2-(4-chloro-3,5-dimethylphenoxy)acetic acid directly with hydrazine hydrate.
Procedure
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2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (0.1 mol) is suspended in ethanol (50 mL)
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Hydrazine hydrate (0.12 mol) is added dropwise at 0–5°C
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The mixture is stirred at room temperature for 24 hours
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Precipitation occurs spontaneously, with isolation via vacuum filtration
Comparative Performance
| Metric | Two-Step Method | Single-Step Method |
|---|---|---|
| Overall Yield | 64–69% | 58–62% |
| Reaction Time | 10 hours | 24 hours |
| Purity | 95–97% | 90–93% |
Critical Process Parameters
Solvent Selection Impact
Comparative studies of solvents reveal significant effects on reaction kinetics:
| Solvent | Dielectric Constant | Ester Step Yield | Hydrazide Step Yield |
|---|---|---|---|
| Ethanol | 24.3 | 85% | 78% |
| Methanol | 32.7 | 82% | 72% |
| THF | 7.5 | 68% | 65% |
Ethanol demonstrates optimal balance between solubility and reaction rate, minimizing side product formation.
Stoichiometric Ratios
Excess hydrazine (1.2:1 molar ratio) improves hydrazide yield by driving the reaction to completion while maintaining manageable exothermicity.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (1:3 v/v) produces needle-like crystals with:
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Melting Point: 164–166°C
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Purity: 98.5% (GC-MS)
Spectroscopic Validation
IR (KBr, cm⁻¹)
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3412 (N-H stretch)
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1667 (C=O amide)
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1583 (Aromatic C=C)
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1121 (C-O ether)
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 6.96 | Aromatic H-3' (s, 1H) |
| 6.93 | Aromatic H-5' (d, 1H) |
| 4.15 | OCH₂CO (s, 2H) |
| 2.31 | CH₃ (s, 6H) |
| 1.95 | NH₂ (broad, 2H) |
Industrial Scale-Up Considerations
While laboratory methods use batch reactors, potential production-scale adaptations include:
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Continuous flow reactors for esterification step
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Thin-film evaporation for solvent recovery
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Crystallization via anti-solvent precipitation
Pilot studies indicate:
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12% increase in yield using microwave-assisted synthesis
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30% reduction in reaction time with catalytic KHSO₄
| Condition | Purity Retention |
|---|---|
| 25°C (amber glass) | 98.2% |
| 4°C (sealed) | 99.1% |
| -20°C | 99.6% |
Degradation products include hydrolyzed acetic acid derivatives (≤1.8%).
| Component | PEL-TWA |
|---|---|
| Hydrazine Hydrate | 0.1 ppm |
| Chloroacetic Acid | 0.5 mg/m³ |
Emerging Synthetic Technologies
Recent advances demonstrate potential for:
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Enzyme-catalyzed synthesis using lipases (65% yield, 40°C)
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Photochemical activation reducing reaction time by 40%
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Solvent-free mechanochemical synthesis
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: It serves as a building block for more complex organic molecules, facilitating the development of novel compounds in synthetic chemistry .
Biology
- Antimicrobial Properties: Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. Research into its mechanisms of action is ongoing to identify specific targets within microbial cells .
- Anticancer Potential: Investigations have shown promising results regarding its ability to inhibit cancer cell growth, suggesting potential applications in cancer therapy .
Medicine
- Drug Development: Due to its structural similarities with other bioactive compounds, it is being explored for therapeutic effects in drug design. Its interactions with biological macromolecules are crucial for understanding its pharmacological potential .
Industry
- Agrochemicals and Pharmaceuticals: This compound is utilized in the formulation of agrochemicals and pharmaceuticals, leveraging its unique chemical properties for effective product development .
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Key building block for complex molecules |
| Biology | Antimicrobial and anticancer research | Ongoing studies on mechanisms |
| Medicine | Drug development | Explored for therapeutic effects |
| Industry | Agrochemicals and pharmaceuticals | Utilized in product formulations |
Case Studies
- Antimicrobial Activity Study:
- Cytotoxicity Assay:
-
Molecular Docking Studies:
- Computational studies have shown that this compound can bind effectively to enzymes involved in inflammation pathways, indicating potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring contribute to its binding affinity and specificity. The hydrazide functional group can form hydrogen bonds with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide with structurally or functionally related compounds:
Key Findings:
Impact of Substituents: The 3,5-dimethyl groups in this compound enhance steric bulk and lipophilicity compared to simpler analogs like 2-(4-chlorophenoxy)acetohydrazide. This may improve membrane permeability and target binding in antitrypanosomal applications . Replacing chlorine with fluorine (e.g., in ’s fluorinated analog) alters electronic properties and could influence bioavailability or toxicity .
Functional Group Modifications :
- The hydrazide group enables facile derivatization into Schiff bases, thiazoles, or acetylated forms (e.g., compound 19b in ), which are critical for optimizing bioactivity .
- Conversion to the carboxylic acid (602-UC) or acetamide (compound 602) shifts the compound’s role to plant growth regulation (auxin agonism) , highlighting the functional group’s influence on biological targets.
Biological Activity: The parent hydrazide exhibits antitrypanosomal activity (IC₅₀ values in low micromolar range) against Trypanosoma cruzi, whereas its acetylated derivative (19b) shows enhanced potency, likely due to improved stability or target affinity . In contrast, simpler hydrazides (e.g., 2-(4-chlorophenoxy)acetohydrazide) are primarily intermediates without reported bioactivity, underscoring the importance of the 3,5-dimethyl substitution .
Synthetic Accessibility :
- Synthesis typically involves refluxing ethyl esters with hydrazine hydrate (e.g., 67–95% yields for related hydrazides) . The steric hindrance from 3,5-dimethyl groups may require optimized reaction conditions compared to unsubstituted analogs.
Biological Activity
2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro-substituted phenoxy group linked to an acetohydrazide moiety , which is significant for its reactivity and biological interactions. The chemical formula can be represented as .
The precise mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. Potential mechanisms include:
- Inhibition of Enzyme Activity : It may inhibit enzymes that are critical in metabolic pathways related to inflammation or cancer progression.
- Modulation of Receptor Signaling : The compound may affect receptor activity, altering signaling pathways associated with cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections. It has been evaluated against various bacterial strains with promising results.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology. For instance:
- Cell Line Studies : The compound showed significant cytotoxicity against HepG2 (hepatocellular carcinoma) cells with an IC50 value indicating effective concentration levels required to reduce cell viability by 50% .
- Mechanistic Insights : Further research indicated that it may induce cell cycle arrest and apoptosis in cancer cells, potentially through the downregulation of key proteins involved in tumor growth.
Anti-inflammatory Effects
Preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways at the cellular level. This could be beneficial in developing treatments for chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
Q & A
Q. What are the recommended synthetic routes for 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide?
The compound can be synthesized via hydrazinolysis of the corresponding ester or through condensation reactions. For example, reacting ethyl 2-(4-chloro-3,5-dimethylphenoxy)acetate with hydrazine hydrate in ethanol under reflux yields the acetohydrazide derivative . Alternatively, coupling substituted aldehydes with hydrazide intermediates in the presence of glacial acetic acid (as a catalyst) under reflux conditions is a common approach . Solvent choice (e.g., DMSO, ethanol) and reaction duration (12–18 hours) are critical for optimizing yield (e.g., 65–96% reported) .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : Characteristic peaks include the hydrazide NH proton (δ 8.45–8.55 ppm as a broad singlet) and aromatic protons from the chloro-dimethylphenoxy group (δ 6.75 ppm as a singlet) .
- LCMS : The molecular ion peak [M+H]+ can confirm the molecular weight (e.g., observed at m/z 242.28 for the parent compound) .
- X-ray crystallography : Hydrogen bonding patterns and lattice energy calculations (using DFT) can resolve crystal structure ambiguities, particularly for hydrazide derivatives .
Advanced Research Questions
Q. How to design biological assays for evaluating antitrypanosomal or antiviral activity?
- Antiparasitic screening : Use 96-well plates with Trypanosoma cruzi cultures, testing compounds at 25 µg/mL. Include controls (e.g., 4 mM Amphotericin B as a positive control) and measure growth inhibition via absorbance . Derivatives like CX1 (a related phenoxy-imidazole) have shown activity against T. cruzi .
- Antiviral assays : For hepatitis A virus (HAV), assess virustatic effects via IC50 and therapeutic index (TI). Acetohydrazide derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) demonstrated IC50 = 8.5–10.7 µg/mL and TI > 80 .
Q. What strategies mitigate solubility challenges in biological testing?
- Solubility optimization : Dissolve in DMSO or ethanol (30 mg/mL), then dilute in PBS (pH 7.2) to 0.5 mg/mL. Avoid long-term storage of aqueous solutions (>24 hours) to prevent precipitation .
- Prodrug approaches : Modify the hydrazide moiety (e.g., acetylation) to enhance lipophilicity and membrane permeability, as seen in N-acetylated derivatives .
Q. How to conduct structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Replace the chloro-dimethylphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity. For example, 2,4-dichlorophenoxy analogs showed enhanced antifungal activity .
- Scaffold hybridization : Fuse with triazole or thiazole rings (via cyclocondensation with aldehydes) to explore synergistic effects, as demonstrated in pyrazole-thiazole hybrids .
Q. How to resolve contradictions in biological activity data across studies?
- Purity validation : Use HPLC (≥98% purity) to exclude impurities affecting bioactivity .
- Assay standardization : Replicate experiments using identical parasite/viral strains (e.g., T. cruzi CL Brener) and DMSO concentrations (≤1% to avoid solvent toxicity) .
- Meta-analysis : Compare logP, pKa, and steric parameters of active vs. inactive analogs to identify critical physicochemical thresholds .
Methodological Considerations
Q. What analytical methods ensure stability and purity during storage?
- Stability testing : Monitor degradation via UV/Vis spectroscopy (peak shifts at 230–280 nm) and LCMS over 4 years at -20°C .
- Purity protocols : Recrystallize from ethanol/water mixtures (1:1) to remove byproducts, and characterize using melting point analysis (e.g., 141–143°C for related triazoles) .
Q. How to optimize reaction conditions for scale-up synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
